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molecular formula C11H22O3 B8287505 (1-Methoxycyclohexyl)(tert-butyl) peroxide

(1-Methoxycyclohexyl)(tert-butyl) peroxide

Cat. No. B8287505
M. Wt: 202.29 g/mol
InChI Key: YWBXHUFGIKQLKZ-UHFFFAOYSA-N
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Patent
US05004780

Procedure details

A mixed solution consisting of 16.4 g of dimethyl sulfoxide and 1.2 g of p-toluenesulfonic acid was kept at 20° C., and another mixed solution consisting of 28.9 g of cyclohexanone-dimethylacetal and 18.5 g of 1,1-dimethylethyl hydroperoxide was dropwise added to the former mixed solution. The resulting solution has an acid concentration of 0.1 mol/kg of the solution. The solution was stirred at 20° C. for 3 hours to complete the reaction. Then, 20 ml of petroleum ether was added to the solution, and the resulting solution was washed with 10 ml of water, then with 50 ml of a 5% NaOH aqueous solution, and further with 20 ml of water 3 times, and then dried by means of anhydrous sodium sulfate. The solvent was distilled off from the dried solution under vacuum to obtain 26.1 g (yield: 57%) of crude 1-methoxy-1-(1,1-dimethylethylperoxy)cyclohexane having a purity of 89%. The resulting crude peroxyketal was distilled at 40°-45° C. under a vacuum of 1 mmHg to obtain a purified peroxyketal having a purity of 99%.
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Quantity
16.4 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1([O:9][CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[CH3:11][C:12]([O:15]O)([CH3:14])[CH3:13]>C1(C)C=CC(S(O)(=O)=O)=CC=1.CS(C)=O>[CH3:10][O:9][C:3]1([O:2][O:15][C:12]([CH3:14])([CH3:13])[CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
COC1(CCCCC1)OC
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
CC(C)(C)OO
Step Three
Name
petroleum ether
Quantity
20 mL
Type
solvent
Smiles
Step Four
Name
Quantity
1.2 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
16.4 g
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 20° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 20° C.
ADDITION
Type
ADDITION
Details
was dropwise added to the former mixed solution
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
the resulting solution was washed with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 50 ml of a 5% NaOH aqueous solution, and further with 20 ml of water 3 times, and then dried by means of anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the dried solution under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1(CCCCC1)OOC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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